molecular formula C25H28O6 B3049390 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) CAS No. 20460-09-7

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)

Cat. No.: B3049390
CAS No.: 20460-09-7
M. Wt: 424.5 g/mol
InChI Key: WQLKKKUEDOXLAO-UHFFFAOYSA-N
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Description

1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is an organic compound with the molecular formula C25H28O6 It is characterized by the presence of three 2,6-dimethoxybenzene groups attached to a central methanetriyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) typically involves the reaction of 2,6-dimethoxybenzene with a suitable methanetriyl precursor under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-dimethoxybenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-donating methoxy groups, the compound is highly reactive towards electrophiles. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid or sulfur trioxide.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: 2,6-dimethoxy-1-nitrobenzene derivatives.

    Sulfonation: 2,6-dimethoxybenzenesulfonic acid derivatives.

    Halogenation: 2,6-dimethoxyhalobenzene derivatives.

Scientific Research Applications

1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The electron-donating nature of the methoxy groups enhances the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

    1,1’,1’'-Methanetriyltris(2-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.

    1,1’,1’'-Methanetriyltris(2,4-dimethoxybenzene): Similar structure but with different substitution pattern on the benzene rings.

Uniqueness: 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and interaction with other molecules. The electron-donating effect of the methoxy groups makes it more reactive in electrophilic aromatic substitution reactions compared to its analogs with different substituents.

Properties

IUPAC Name

2-[bis(2,6-dimethoxyphenyl)methyl]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-26-16-10-7-11-17(27-2)22(16)25(23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15,25H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLKKKUEDOXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303072
Record name 1,1',1''-methanetriyltris(2,6-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20460-09-7
Record name Methanol,6-dimethoxyphenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-methanetriyltris(2,6-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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